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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400

Application Note: Analysis of Sofoshuvir
Impurity D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As
with any pharmaceutical compound, the identification and quantification of impurities are critical
for ensuring the safety and efficacy of the drug product. This application note provides a
detailed protocol for the sample preparation and analysis of Sofosbuvir and its related
substance, Impurity D, using Reverse Phase High-Performance Liquid Chromatography (RP-
HPLC). Sofosbuvir Impurity D is a diastereomer of Sofosbuvir.

Analytical Method: RP-HPLC

A common method for the analysis of Sofosbuvir and its impurities is RP-HPLC with UV
detection. This technique offers good resolution and sensitivity for separating the active
pharmaceutical ingredient (API) from its related substances.

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Sofosbuvir and its
impurities is presented in the table below. These conditions are based on established methods
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and can be adapted as needed.[1][2]

Parameter Recommended Conditions

Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um

. 0.1% Trifluoroacetic Acid in Water:Acetonitrile
Mobile Phase

(50:50, viv)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 pL
Column Temperature Ambient
Mode Isocratic

Experimental Protocol

This section details the step-by-step procedure for preparing samples and standards for the

analysis of Sofosbuvir Impurity D.

Materials and Reagents

Sofosbuvir Reference Standard

Sofosbuvir Impurity D Reference Standard
Acetonitrile (HPLC Grade)

Trifluoroacetic Acid (TFA)

Water (HPLC Grade)

Volumetric flasks and pipettes

Syringe filters (0.45 pm)

Preparation of Solutions
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1. Diluent Preparation: Prepare a diluent by mixing HPLC grade water and acetonitrile in a
50:50 ratio.

2. Standard Stock Solution Preparation:

o Accurately weigh and transfer about 40 mg of Sofosbuvir reference standard and 2.5 mg of
Sofosbuvir Impurity D reference standard into a 100 mL volumetric flask.[2]

e Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

 Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
This solution contains 400 pg/mL of Sofosbuvir and 25 pg/mL of Sofosbuvir Impurity D.

3. Working Standard Solution Preparation:
o Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.[2]

¢ Dilute to the mark with the diluent. This will result in a final concentration of 40 pug/mL of
Sofosbuvir and 2.5 pg/mL of Sofosbuvir Impurity D.

4. Sample Preparation (from Tablets):
+ Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

o Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it
into a 200 mL volumetric flask.[3]

e Add approximately 150 mL of diluent and sonicate for 30 minutes to ensure complete
dissolution of the active ingredient.[3]

 Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
e Filter the solution through a 0.45 um syringe filter.

e Transfer 1.5 mL of the filtered solution into a 200 mL volumetric flask and dilute to the mark
with the diluent. This results in a nominal concentration of 15 pg/mL of Sofosbuvir.[3]

Data Presentation
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The following table summarizes the typical system suitability and performance data obtained
from the analysis of Sofosbuvir and a related impurity using an RP-HPLC method.

Parameter Sofosbuvir Impurity
Retention Time (min) ~3.67 ~5.70
Tailing Factor <20 <20
Theoretical Plates > 2000 > 2000
Linearity Range (ug/mL) 160 - 480[1][2] 10 - 30[1][2]
Limit of Detection (LOD)

0.04[1][2] 0.12[1][2]
(Mg/mL)
Limit of Quantification (LOQ)

0.125[1][2] 0.375[1][2]

(ug/mL)

Note: The impurity data presented is for a phosphoryl-related impurity, which can be used as a
proxy for the expected performance for other related impurities like Impurity D under similar
chromatographic conditions.

Experimental Workflow
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Caption: Workflow for Sofosbuvir Impurity D Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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